molecular formula C22H15FO2 B2596062 4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde CAS No. 939050-33-6

4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde

Cat. No.: B2596062
CAS No.: 939050-33-6
M. Wt: 330.358
InChI Key: ZNHIJNTUGVMVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery

Scientific Research Applications

4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzaldehyde moiety may enhance the compound’s binding affinity and specificity towards its targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Benzylbenzofuran-2-yl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-(5-Benzylbenzofuran-2-yl)-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.

    4-(5-Benzylbenzofuran-2-yl)-3-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(5-Benzylbenzofuran-2-yl)-3-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in its applications compared to its halogenated analogs .

Properties

IUPAC Name

4-(5-benzyl-1-benzofuran-2-yl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO2/c23-20-12-17(14-24)6-8-19(20)22-13-18-11-16(7-9-21(18)25-22)10-15-4-2-1-3-5-15/h1-9,11-14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIJNTUGVMVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=C3)C4=C(C=C(C=C4)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.